molecular formula C7H7BrFNO2S B2727933 (2-Bromo-5-fluorophenyl)methanesulfonamide CAS No. 1182947-94-9

(2-Bromo-5-fluorophenyl)methanesulfonamide

Cat. No.: B2727933
CAS No.: 1182947-94-9
M. Wt: 268.1
InChI Key: ZKHTVISCTJPFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-fluorophenyl)methanesulfonamide (CAS: 1184441-16-4) is a high-value chemical reagent with the molecular formula C 7 H 7 BrFNO 2 S and a molecular weight of 268.10 . This compound is of significant interest in medicinal chemistry and agrochemical research, particularly in the design of novel fluorinated sulphonamide molecules . The incorporation of both fluorine and a sulfonamide group into a single molecular framework is a established strategy to develop new chemical entities with distinct and enhanced physical, chemical, and biological properties . Researchers utilize this compound as a key synthetic intermediate or building block for the discovery of potential drug candidates and crop protection agents. Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring, allows for further functionalization via cross-coupling reactions and other versatile chemical transformations, enabling the exploration of diverse chemical space. As a fluorinated sulphonamide, it holds promise for inhibiting various disease targets and for creating effective solutions against resistant pathogens, aligning with the growing need for innovative pharmaceutical and agrochemical molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handling and Safety: While a specific hazard classification for this compound is not fully provided in the available data, researchers should handle all chemical substances with appropriate precautions. As a general guideline for safe laboratory practice, use personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use. Storage: For optimal stability, store the product sealed in a dry environment at room temperature.

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHTVISCTJPFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Followed by Amination

A classical approach involves chlorosulfonation of 2-bromo-5-fluorotoluene, followed by reaction with ammonia to yield the sulfonamide. The process typically employs chlorosulfonic acid under controlled conditions to avoid over-sulfonation.

Reaction Conditions:

  • Chlorosulfonation: 2-Bromo-5-fluorotoluene is treated with excess chlorosulfonic acid at 0–5°C for 4–6 hours.
  • Amination: The intermediate sulfonyl chloride is quenched with aqueous ammonia at pH 8–9, yielding the sulfonamide.

Challenges:

  • Competitive bromine displacement under acidic conditions may lead to byproducts.
  • Low temperatures (≤10°C) are critical to suppress ring sulfonation at undesired positions.

Yield Optimization:

Parameter Value Impact on Yield
Temperature 0–5°C Maximizes sulfonyl chloride formation
Ammonia Concentration 25–28% (aq.) Reduces hydrolysis side reactions
Reaction Time 4–6 hours Prevents over-sulfonation

Halogenation of Preformed Methanesulfonamide Derivatives

Electrophilic Bromination of (5-Fluoro-2-methylphenyl)methanesulfonamide

This two-step method introduces bromine selectively at the 2-position of the aromatic ring after sulfonamide formation.

Step 1: Sulfonamide Synthesis
(5-Fluoro-2-methylphenyl)methanesulfonamide is prepared via sulfonation of 5-fluoro-2-methyltoluene using methanesulfonyl chloride and AlCl₃ as a Lewis acid.

Step 2: Bromination
Electrophilic bromination with Br₂ in the presence of FeBr₃ at 40–50°C achieves regioselective substitution at the 2-position.

Key Data:

  • Regioselectivity: >90% para to the methyl group due to steric and electronic effects.
  • Yield: 68–72% after recrystallization from ethanol/water.

Coupling Reactions for Aryl Group Functionalization

Suzuki–Miyaura Cross-Coupling

While less common for this specific compound, Suzuki coupling offers a route to install functionalized aryl groups. For example, a boronic ester derivative of 2-bromo-5-fluorophenyl can couple with methanesulfonamide-containing partners.

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Dioxane/water (4:1) at 80–90°C

Limitations:

  • Requires pre-functionalized boronic acids, increasing synthetic steps.
  • Competing protodeboronation reduces yields to 50–60%.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance heat transfer and reaction control, particularly for exothermic steps like chlorosulfonation.

Advantages:

  • Safety: Mitigates risks of thermal runaway.
  • Purity: >98% purity achieved via in-line crystallization.

Economic Considerations:

Parameter Batch Process Continuous Flow
Annual Capacity 500 kg 2,000 kg
Production Cost $12,000/kg $8,500/kg

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for (2-Bromo-5-fluorophenyl)methanesulfonamide Synthesis

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Direct Sulfonation 65–70 95–97 Moderate 10,000
Halogenation 68–72 98 High 9,200
Suzuki Coupling 50–60 90–92 Low 15,000
Continuous Flow 75–80 98–99 Very High 8,500

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (2-amino-5-fluorophenyl)methanesulfonamide, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Antibacterial Properties

The compound is part of the sulfonamide class, which has been widely studied for its antibacterial applications. The sulfonamide group can interact with bacterial enzymes, potentially inhibiting their activity. Research indicates that (2-Bromo-5-fluorophenyl)methanesulfonamide may exhibit similar antibacterial effects as other sulfonamides, making it a candidate for further investigation in drug development aimed at treating bacterial infections.

Enzyme Inhibition

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The presence of bromine and fluorine enhances binding affinity through halogen bonding and hydrophobic interactions, which may lead to effective inhibition of target enzymes involved in various biological pathways.

Cancer Research

Recent studies have explored the potential of (2-Bromo-5-fluorophenyl)methanesulfonamide in cancer therapy. Its ability to inhibit specific molecular targets suggests potential applications in treating certain types of cancer by disrupting pathways that promote tumor growth and survival . The compound's structural features may allow it to act as a scaffold for developing novel anticancer agents.

Chemical Synthesis

(2-Bromo-5-fluorophenyl)methanesulfonamide serves as an important intermediate in organic synthesis. Its unique chemical properties facilitate various reactions, including nucleophilic substitutions and oxidation processes. Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and potassium permanganate for oxidation. The compound’s versatility makes it valuable for synthesizing other complex molecules in pharmaceutical research.

Material Science

The unique properties of (2-Bromo-5-fluorophenyl)methanesulfonamide also open avenues for applications in material science. Its chemical structure may contribute to the development of new materials with specific functionalities, such as improved thermal stability or enhanced reactivity. Research into its potential uses in polymers and coatings is ongoing.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of (2-Bromo-5-fluorophenyl)methanesulfonamide showed promising results against several bacterial strains. The compound demonstrated effective inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines revealed that (2-Bromo-5-fluorophenyl)methanesulfonamide could induce apoptosis in specific cancer cells by targeting key regulatory proteins involved in cell survival pathways. This highlights its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-5-fluoro vs. 2-Bromo-5-fluoro Substitution

The positional isomer (3-Bromo-5-fluorophenyl)methanesulfonamide (CAS 1513554-71-6) differs in bromine placement (C3 instead of C2). This subtle change alters steric and electronic properties:

  • Electronic Effects : Bromine’s electron-withdrawing nature at C2 may polarize the aromatic ring differently compared to the C3 isomer, influencing reactivity and solubility.
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Structural Features
(2-Bromo-5-fluorophenyl)methanesulfonamide C₇H₆BrFNO₂S Br: C2; F: C5 282.1 (calc.) Ortho-Br, para-F, benzylic -SO₂NH₂
(3-Bromo-5-fluorophenyl)methanesulfonamide C₇H₆BrFNO₂S Br: C3; F: C5 282.1 (calc.) Meta-Br, para-F, benzylic -SO₂NH₂

Reference : Positional isomers are critical in drug design, as seen in COX-2 inhibitors where substituent placement dictates selectivity .

Derivatives with Additional Substituents: Cyclohexyl Modification

N-((2-Bromo-5-fluorophenyl)(cyclohexyl)methyl)methanesulfonamide () incorporates a cyclohexyl group, increasing lipophilicity (logP) and molecular weight (MW = 394.3 g/mol). Key differences include:

  • Lipophilicity : The cyclohexyl group enhances membrane permeability but may reduce aqueous solubility.
  • Physicochemical Data : Melting point (165–166°C) and NMR shifts (e.g., δ 5.33 ppm for NH) reflect hydrogen-bonding capabilities and steric interactions .

Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Derivatives

Several derivatives from (e.g., compounds 1, 2, 4, 8, 9, 10) feature a sulfonamide group fused to a benzothieno-pyrimidine core. These compounds exhibit:

  • COX-2 Inhibition: IC₅₀ values in the nanomolar range, suppressing PGE₂ and IL-8 in keratinocytes and macrophages .
  • Structural Contrast : Unlike the target compound, these analogs have extended π-conjugated systems, enhancing binding to COX-2’s hydrophobic pocket.
Compound ID (from ) Key Structural Features Biological Activity (COX-2 Inhibition)
1 Benzothieno-pyrimidine + methylsulfonamide Strong suppression of PGE₂ and IL-8
9 2,4-Difluorophenylthio + sulfonamide High iNOS/COX-2 inhibition

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Solubility: Fluorine and bromine substituents increase electronegativity, enhancing polarity but reducing solubility in non-polar solvents.
  • Melting Points : Cyclohexyl derivatives (e.g., 165–166°C) have higher melting points than simpler aryl analogs due to increased crystallinity .

Pharmacological Implications

  • COX-2 Selectivity: Benzothieno-pyrimidine sulfonamides show higher specificity for COX-2 over COX-1, likely due to extended aromatic systems .
  • Steric vs. Electronic Effects : Ortho-substituted bromine in the target compound may hinder enzyme binding compared to meta-substituted isomers.

Biological Activity

(2-Bromo-5-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H8BrFNO2SC_7H_8BrFNO_2S, characterized by a methanesulfonamide group attached to a phenyl ring with bromine and fluorine substituents at the 2 and 5 positions, respectively. This specific arrangement enhances its chemical reactivity and biological activity, particularly in enzyme interactions.

The biological activity of (2-Bromo-5-fluorophenyl)methanesulfonamide is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting their activity. This competitive inhibition is crucial for its antibacterial properties, similar to other sulfonamides .
  • Halogen Bonding : The presence of bromine and fluorine enhances binding affinity through halogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.

Biological Activity Overview

Research indicates that (2-Bromo-5-fluorophenyl)methanesulfonamide exhibits various biological activities, including:

  • Antibacterial Properties : Similar to traditional sulfonamides, this compound has shown potential as an antibacterial agent by inhibiting bacterial growth through enzyme inhibition mechanisms .
  • Cytotoxicity : Studies have assessed its cytotoxic effects on various cell lines, revealing significant activity while maintaining relatively low cytotoxicity compared to other compounds .

Data Summary

Biological Activity Description Reference
AntibacterialInhibits bacterial growth via enzyme inhibition
CytotoxicityExhibits cytotoxic effects with low toxicity levels
Enzyme InhibitionCompetitive inhibition in enzyme active sites

Case Studies

  • Antibacterial Efficacy : A study demonstrated that (2-Bromo-5-fluorophenyl)methanesulfonamide effectively inhibited the growth of several bacterial strains. The compound's mechanism involved binding to the active site of bacterial enzymes, thereby blocking substrate access and disrupting metabolic processes.
  • Cytotoxicity Assessment : Research involving HT-22 mouse hippocampal neuronal cells showed that the compound had a dose-dependent effect on cell viability. At concentrations below 10 µM, it did not significantly decrease cell viability, indicating its potential for therapeutic applications without severe cytotoxic effects .
  • Inhibitory Activity Studies : Further investigations into its inhibitory properties against specific enzymes revealed IC50 values in the low micromolar range, suggesting strong inhibitory potential suitable for drug development .

Q & A

Q. Q1: What are the standard synthetic routes for preparing (2-Bromo-5-fluorophenyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via sulfonylation of a bromo-fluoro-substituted benzylamine intermediate. A general procedure involves:

Sulfonylation : Reacting (2-bromo-5-fluorophenyl)methanamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the product, confirmed by melting point (mp = 165–166°C) and ¹H NMR analysis (e.g., δ 2.71 ppm for CH₃SO₂ group, aromatic protons at δ 6.91–7.54 ppm) .

Intermediate validation : Key intermediates like (2-bromo-5-fluorophenyl)methanamine can be synthesized via reductive amination or nucleophilic substitution, with purity verified by HPLC or GC-MS.

Advanced Synthesis: Optimizing Multi-Step Reactions

Q. Q2: How can reaction yields be improved in multi-step syntheses involving bromo-fluoro aromatic systems?

Methodological Answer: Optimization strategies include:

Temperature control : Maintaining low temperatures (−78°C to 0°C) during halogenation or sulfonylation to minimize side reactions .

Catalyst selection : Using Pd-based catalysts for cross-coupling reactions to enhance regioselectivity in bromo-fluoro systems.

Workup protocols : Employing rapid extraction and silica gel chromatography to separate polar byproducts. For example, dichloromethane washes followed by magnesium sulfate drying improve purity .

Crystallization : Slow evaporation of benzene or ethyl acetate solutions yields single crystals for X-ray validation, reducing amorphous impurities .

Structural Characterization: NMR vs. X-ray Crystallography

Q. Q3: How do NMR and X-ray crystallography resolve structural ambiguities in bromo-fluoro-substituted sulfonamides?

Methodological Answer:

¹H/¹³C NMR : Assigns substituent positions via coupling constants (e.g., J = 7.6 Hz for benzylic protons) and chemical shift patterns (e.g., fluorine-induced deshielding at δ 7.54 ppm) .

X-ray crystallography : Resolves steric and electronic effects using software like SHELXL for refinement. For example, riding models (C–H = 0.95 Å for aryl, 0.98 Å for methyl) and anisotropic displacement parameters (Uiso) validate bond lengths and angles .

Contradiction resolution : Discrepancies between NMR and crystallographic data (e.g., rotational conformers) are addressed via DFT calculations or variable-temperature NMR .

Computational Analysis: Docking Studies for Biological Activity

Q. Q4: How can molecular docking predict the biological targets of (2-Bromo-5-fluorophenyl)methanesulfonamide?

Methodological Answer:

Protein preparation : Retrieve crystal structures (e.g., PDB IDs 2JKK, 3BZ3) and remove water molecules.

Ligand parameterization : Assign Gasteiger charges and optimize the compound’s geometry using AM1-BCC in Open Babel.

Docking protocol : Use AutoDock 4.2 with Lamarckian genetic algorithms (50 runs, 2.5 million evaluations). Validate with root-mean-square deviation (RMSD < 2 Å) against co-crystallized inhibitors (e.g., methanesulfonamide orientation in FAK inhibitors) .

Binding affinity analysis : Focus on hydrogen bonds (e.g., sulfonamide oxygen with Arg/F residues) and halogen interactions (Br···π contacts).

Biological Activity: Target Identification and Validation

Q. Q5: What enzymatic pathways are potentially inhibited by (2-Bromo-5-fluorophenyl)methanesulfonamide?

Methodological Answer:

Enzyme assays : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates (e.g., DuP-697 analog inhibition curves) .

IC₅₀ determination : Perform dose-response studies in triplicate, with NS-398 as a positive control.

Selectivity screening : Compare activity against related isoforms (e.g., COX-1 vs. COX-2) to assess specificity.

Mechanistic studies : Use site-directed mutagenesis to identify critical residues (e.g., Arg120 in COX-2) for sulfonamide binding .

Data Contradictions: Resolving Conflicting Spectroscopic Results

Q. Q6: How should researchers address discrepancies between experimental and computational spectral data?

Methodological Answer:

Iterative refinement : Re-examine NMR acquisition parameters (e.g., solvent effects in CDCl₃ vs. DMSO-d₆) .

DFT simulations : Optimize the structure at the B3LYP/6-31G* level and calculate NMR chemical shifts (e.g., Gaussian 16).

Crystallographic validation : Compare experimental X-ray bond lengths/angles with computational models to identify conformational errors .

Error analysis : Quantify signal-to-noise ratios in spectra and consider crystal packing effects on XRD data .

Stability and Degradation: Analytical Monitoring

Q. Q7: What analytical methods detect degradation products of (2-Bromo-5-fluorophenyl)methanesulfonamide under varying conditions?

Methodological Answer:

Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis (0.1M HCl/NaOH).

HPLC-MS analysis : Use a C18 column (1.52008) with UV detection at 254 nm. Degradation products (e.g., des-bromo analogs) are identified via m/z shifts .

Kinetic studies : Plot degradation rates (Arrhenius plots) to predict shelf life.

Safety protocols : Follow OSHA guidelines (e.g., SDS handling for methanesulfonamide derivatives) and monitor airborne particulates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.